N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide: is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of the Pyrazolopyrazine Core: This involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and pyrazolopyrazine moieties through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially leading to the formation of dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various N-substituted acetamide derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule dynamics . This disruption can cause cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide is unique due to its dual ring structure, which combines the properties of benzodioxole and pyrazolopyrazine. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-20(22-15-6-7-18-19(10-15)29-13-28-18)12-24-8-9-25-17(21(24)27)11-16(23-25)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIMHXFLIPSNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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